DMT-dT Phosphoramidite-13C

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C40H49N4O8P |

|---|---|

Molekulargewicht |

745.8 g/mol |

IUPAC-Name |

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo(613C)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C40H49N4O8P/c1-27(2)44(28(3)4)53(50-23-11-22-41)52-35-24-37(43-25-29(5)38(45)42-39(43)46)51-36(35)26-49-40(30-12-9-8-10-13-30,31-14-18-33(47-6)19-15-31)32-16-20-34(48-7)21-17-32/h8-10,12-21,25,27-28,35-37H,11,23-24,26H2,1-7H3,(H,42,45,46)/t35-,36+,37+,53?/m0/s1/i25+1 |

InChI-Schlüssel |

UNOTXUFIWPRZJX-PQBPDMIHSA-N |

Isomerische SMILES |

CC1=[13CH]N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |

Kanonische SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Application of DMT-dT Phosphoramidite-¹³C in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stable isotope labeling of nucleic acids is a powerful strategy for elucidating their structure, dynamics, and interactions at a molecular level. DMT-dT Phosphoramidite-¹³C is a specialized chemical building block used in the solid-phase synthesis of DNA oligonucleotides. Its core function is to introduce a site-specific, non-radioactive carbon-13 (¹³C) isotope label at a designated thymidine residue within a DNA sequence. This targeted labeling is instrumental for advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), enabling detailed investigations that are otherwise challenging with unlabeled molecules. This guide provides an in-depth overview of its applications, methodologies, and the quantitative data associated with its use.

Core Applications in Molecular Biology

The incorporation of a ¹³C isotope provides a unique biophysical probe that allows researchers to "highlight" and track specific atoms within a complex macromolecule. This capability is leveraged in several key areas of molecular biology and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary application for oligonucleotides synthesized with DMT-dT Phosphoramidite-¹³C. The ¹³C nucleus is NMR-active, and its site-specific introduction simplifies complex spectra and enables sophisticated experiments.[1][2][3][4]

-

Structural Elucidation: By replacing a natural abundance ¹²C atom with ¹³C, researchers can resolve spectral overlap, which is a significant challenge in NMR studies of large nucleic acids.[2][5] This facilitates the assignment of resonance signals and the determination of high-resolution 3D structures of DNA, including complex folds like G-quadruplexes and Holliday junctions.[1]

-

Studying Molecular Dynamics: ¹³C-labeling is crucial for investigating the dynamic properties of DNA.[1] Techniques such as ¹³C ZZ-exchange spectroscopy can be used to characterize conformational changes and folding kinetics, providing insights into biological function.[1]

-

Analysis of Molecular Interactions: Site-specific labeling helps to map the binding interfaces between DNA and other molecules, such as proteins, RNA, or small molecule drugs.[1][3][4] Changes in the NMR signal of the ¹³C label upon binding can provide precise information about the location and nature of the interaction.

Mass Spectrometry (MS)

In mass spectrometry, the mass difference imparted by the ¹³C isotope is used for precise and accurate quantification of oligonucleotides.

-

Isotope Dilution Mass Spectrometry (IDMS): A ¹³C-labeled oligonucleotide serves as an ideal internal standard for quantitative assays.[6][7] Because it is chemically identical to the unlabeled analyte, it co-elutes during chromatography and co-ionizes in the mass spectrometer, correcting for variations in sample preparation and instrument response.[7] This method is the gold standard for quantifying oligonucleotide therapeutics in biological matrices for pharmacokinetic and toxicokinetic studies.[7]

-

Metabolic Labeling and Tracing: While DMT-dT Phosphoramidite-¹³C is used for chemical synthesis, the resulting labeled oligonucleotide can be used in studies that track the fate of DNA in various biological processes.[8][9][] This helps in understanding DNA replication, degradation, and repair mechanisms.[9]

Methodologies and Experimental Protocols

The foundational technique for incorporating DMT-dT Phosphoramidite-¹³C is automated solid-phase DNA synthesis.

Solid-Phase Oligonucleotide Synthesis

This process involves the sequential addition of phosphoramidite monomers to a growing DNA chain that is covalently attached to a solid support, typically controlled pore glass (CPG).[11] The synthesis cycle consists of four main chemical steps.[11]

-

Detritylation: The dimethoxytrityl (DMT) protecting group is removed from the 5'-hydroxyl of the nucleotide bound to the solid support, exposing a reactive hydroxyl group.[11]

-

Coupling: The DMT-dT Phosphoramidite-¹³C (or any other desired phosphoramidite) is activated and reacts with the free 5'-hydroxyl group of the growing chain.[11]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles, which would result in deletion mutations.[11]

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester bond using an iodine solution.[11]

This cycle is repeated until the desired sequence is synthesized. Finally, the oligonucleotide is cleaved from the solid support and all remaining protecting groups are removed.[12]

Figure 1: Workflow for solid-phase DNA synthesis using phosphoramidite chemistry.

Protocol: NMR Analysis of DNA Dynamics

-

Synthesis and Purification: Synthesize the target DNA sequence, incorporating DMT-dT Phosphoramidite-¹³C at the desired position using an automated DNA synthesizer. Purify the full-length oligonucleotide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to ensure high purity.[12]

-

Sample Preparation: Dissolve the purified DNA in a suitable NMR buffer (e.g., phosphate buffer with NaCl, in D₂O or H₂O/D₂O). The concentration typically ranges from 0.1 to 1 mM.

-

NMR Data Acquisition: Acquire a series of NMR experiments. A ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment is essential to correlate the ¹³C atom with its attached proton, confirming successful incorporation and providing a unique spectral fingerprint.[1] For dynamic studies, experiments like ¹³C ZZ-exchange or Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion can be performed.[1][5]

-

Data Analysis: Process and analyze the NMR spectra to extract structural constraints (e.g., distances, angles) or kinetic parameters (e.g., exchange rates, populations of different states).

Figure 2: General workflow for NMR analysis of ¹³C-labeled DNA.

Protocol: Isotope Dilution Mass Spectrometry (IDMS)

-

Internal Standard Synthesis: Synthesize the ¹³C-labeled version of the target oligonucleotide using DMT-dT Phosphoramidite-¹³C. This will serve as the stable isotope-labeled internal standard (SIL-IS).

-

Sample Preparation: Spike a known amount of the SIL-IS into the biological sample (e.g., plasma, tissue homogenate) containing the unlabeled analyte.[7]

-

Extraction: Co-extract the analyte and the SIL-IS from the biological matrix using a method like Solid-Phase Extraction (SPE).[7]

-

LC-MS/MS Analysis: Analyze the extracted sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The chromatography step separates the oligonucleotides from matrix components. The mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the analyte and the SIL-IS.[7]

-

Quantification: Calculate the concentration of the analyte in the original sample by comparing the ratio of the analyte's MS signal to the known concentration of the SIL-IS.

Figure 3: Workflow for quantitative analysis using ¹³C-labeled internal standards.

Data Presentation

Quantitative data is crucial for assessing the success of synthesis and the reliability of subsequent experiments.

Table 1: Physicochemical Properties of DMT-dT Phosphoramidite-¹³C

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₉¹³CH₄₉N₄O₈P | [13] |

| Molecular Weight | ~745.81 g/mol | [13] |

| Isotopic Purity | Typically >98% | [12] |

| Storage Conditions | -20°C under inert gas |[12] |

Table 2: Typical Performance Metrics in Oligonucleotide Synthesis

| Parameter | Expected Value | Significance |

|---|---|---|

| Coupling Efficiency | >99% | High efficiency is critical to maximize the yield of the full-length product and minimize deletion impurities.[11] |

| Final Yield | Sequence and scale-dependent | Yields are influenced by sequence length, composition, and the efficiency of each synthesis cycle. |

| Purity (Post-HPLC) | >95% | High purity is essential for reliable results in sensitive downstream applications like NMR and MS. |

Table 3: Comparison of Key Analytical Applications

| Feature | NMR Spectroscopy | Isotope Dilution Mass Spectrometry |

|---|---|---|

| Primary Goal | Structural & dynamic analysis | Absolute quantification |

| Information Provided | 3D structure, folding kinetics, binding sites | Precise concentration in a complex matrix |

| Sample Requirement | High concentration (µM to mM), high purity | Lower concentration (pM to nM), biological matrix |

| Key Advantage | Provides detailed functional and structural insights | Gold standard for accuracy and precision in quantification |

Conclusion

DMT-dT Phosphoramidite-¹³C is an indispensable reagent for modern molecular biology, bridging the gap between chemical synthesis and advanced biophysical analysis. Its ability to introduce a precise, non-radioactive isotopic label into DNA enables researchers to perform sophisticated NMR experiments to dissect molecular structure and dynamics and to conduct highly accurate quantitative MS assays for drug development. The detailed methodologies and robust performance associated with ¹³C-labeled phosphoramidites ensure their continued importance in advancing our understanding of nucleic acid function and in the development of next-generation oligonucleotide therapeutics.

References

- 1. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleic Acids â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. Efficient enzymatic synthesis of 13C,15N-labeled DNA for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficient enzymatic synthesis of 13 C,15N-labeled DNA for NMR studies | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of Oligonucleotides Using Tandem Mass Spectrometry with Isobaric Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. The Advantages of Stable Isotope-Labeld Nucleic Acids | Silantes [silantes.com]

- 9. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]

- 11. Phosphoramidite Chemistry [eurofinsgenomics.com]

- 12. benchchem.com [benchchem.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

Probing the intricacies of Nucleic Acid Structure and Dynamics: A Technical Guide to ¹³C Labeled Phosphoramidites for NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

In the realm of molecular biology and drug discovery, a profound understanding of the structure, dynamics, and interactions of nucleic acids is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating these molecular properties in solution. The strategic incorporation of stable isotopes, particularly Carbon-13 (¹³C), into nucleic acids via labeled phosphoramidites has revolutionized the field, enabling the study of complex systems with enhanced resolution and sensitivity. This technical guide provides an in-depth exploration of the synthesis, application, and experimental protocols associated with ¹³C labeled phosphoramidites for nucleic acid NMR spectroscopy.

Core Principles: The Power of Site-Specific Isotope Labeling

The primary advantage of using ¹³C labeled phosphoramidites in solid-phase oligonucleotide synthesis lies in the ability to introduce isotopic labels at specific, predetermined positions within a DNA or RNA sequence.[1][2] This site-specific labeling approach offers several key benefits over uniform labeling methods:

-

Spectral Simplification: By labeling only a few specific sites, complex NMR spectra are significantly simplified, reducing resonance overlap and facilitating unambiguous signal assignment, which is a major challenge in nucleic acid NMR.[1][3]

-

Probing Local Dynamics: Site-specific labels act as sensitive probes for investigating local conformational changes and dynamics at functionally important regions of a nucleic acid, such as binding sites or catalytic cores.[1]

-

Facilitating Structural Studies: The precise introduction of ¹³C labels is instrumental in determining the three-dimensional structures of nucleic acids and their complexes with proteins or small molecules.[3] This is particularly crucial for studying transient or low-populated "excited states" that are often functionally important.

-

Enabling Advanced NMR Experiments: Specific labeling patterns are often a prerequisite for advanced NMR experiments like relaxation dispersion, which are used to characterize molecular motions on the microsecond to millisecond timescale.

Synthesis of ¹³C Labeled Phosphoramidites and Oligonucleotides

The synthesis of ¹³C labeled nucleic acids for NMR studies is a multi-step process that begins with the chemical synthesis of a ¹³C labeled nucleoside, followed by its conversion to a phosphoramidite building block, and finally its incorporation into an oligonucleotide via automated solid-phase synthesis.

Synthesis of ¹³C Labeled Phosphoramidites

The synthesis of ¹³C labeled phosphoramidites typically involves the preparation of a nucleoside with a ¹³C label at a specific position in the base or the ribose sugar. Common labeling schemes include 6-¹³C on pyrimidines and 8-¹³C on purines.[1] The synthesis of a [¹³C₅]-labeled ribose moiety is another powerful approach.[3]

Workflow for ¹³C Labeled Phosphoramidite Synthesis

Experimental Protocol: Synthesis of 5′-O-DMT-6-¹³C-Uridine-3′-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite

This protocol is a synthesized representation based on procedures described in the literature.

Materials:

-

6-¹³C-Uridine

-

4,4′-Dimethoxytrityl chloride (DMT-Cl)

-

Pyridine (anhydrous)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM, anhydrous)

-

Silica gel for column chromatography

Procedure:

-

5′-O-DMT Protection:

-

Dissolve 6-¹³C-Uridine in anhydrous pyridine.

-

Add DMT-Cl portion-wise at 0°C and stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction with methanol and evaporate the solvent.

-

Purify the residue by silica gel column chromatography to obtain 5′-O-DMT-6-¹³C-Uridine.

-

-

Phosphitylation:

-

Dissolve the dried 5′-O-DMT-6-¹³C-Uridine in anhydrous DCM.

-

Add DIPEA to the solution.

-

Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite at 0°C under an inert atmosphere (e.g., Argon).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction with saturated sodium bicarbonate solution and extract the product with DCM.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by silica gel column chromatography to yield the final ¹³C labeled phosphoramidite.

-

Solid-Phase Synthesis of ¹³C Labeled Oligonucleotides

The incorporation of ¹³C labeled phosphoramidites into DNA or RNA is achieved using a standard automated solid-phase synthesizer. The process involves a cycle of four chemical reactions for each nucleotide addition.

Workflow for Solid-Phase Oligonucleotide Synthesis

Applications in Nucleic Acid NMR Spectroscopy

¹³C labeled phosphoramidites are indispensable tools for a variety of advanced NMR studies aimed at understanding nucleic acid structure, dynamics, and interactions.

Resolving Spectral Ambiguities

The site-specific introduction of a ¹³C label provides a unique chemical shift that can be used to unambiguously assign resonances in crowded spectral regions, a common problem in NMR of nucleic acids.[3]

Studying Conformational Dynamics with Relaxation Dispersion NMR

NMR relaxation dispersion experiments, such as Carr-Purcell-Meiboom-Gill (CPMG) and R₁ρ, are powerful techniques for characterizing molecular motions on the microsecond to millisecond timescale. These timescales are often associated with important biological processes like enzyme catalysis and molecular recognition. The use of isolated ¹H-¹³C spin pairs, introduced via specifically labeled phosphoramidites, is crucial for artifact-free relaxation dispersion measurements in RNA.

Experimental Workflow for RNA Dynamics Study using CPMG

A prominent example is the study of the HIV-1 trans-activation response element (TAR) RNA. ¹³C relaxation dispersion experiments on specifically labeled TAR have revealed the presence of low-populated, transient "excited states" that are crucial for its function in viral replication.

Investigating Drug-Nucleic Acid Interactions

Understanding how small molecules bind to nucleic acid targets is fundamental for rational drug design. ¹³C labeling, in conjunction with NMR, provides a powerful platform for characterizing these interactions at atomic resolution. Chemical shift perturbation (CSP) mapping, where changes in the ¹³C chemical shifts of the nucleic acid are monitored upon addition of a drug, can pinpoint the binding site. Furthermore, isotope-edited NMR experiments can be used to filter out signals from the unlabeled drug, allowing for the selective observation of the nucleic acid in the complex.

A key area of interest is the study of riboswitches, which are structured RNA elements that regulate gene expression by binding to specific metabolites. The structural changes that occur in a riboswitch upon ligand binding can be precisely monitored using NMR with the aid of ¹³C labeled phosphoramidites. This information is invaluable for the design of novel antibiotics that target bacterial riboswitches.

Signaling Pathway: Riboswitch-Mediated Gene Regulation

Quantitative Data

The chemical shifts of ¹³C nuclei in nucleic acids are sensitive to their local electronic environment and conformation. The following table provides typical ¹³C chemical shift ranges for common RNA and DNA nucleosides. It is important to note that these values can vary depending on the specific sequence context, secondary structure, and experimental conditions.

| Carbon Atom | RNA (ppm) | DNA (ppm) |

| Ribose/Deoxyribose | ||

| C1' | 90 - 95 | 82 - 88 |

| C2' | 70 - 76 | 38 - 42 |

| C3' | 70 - 76 | 75 - 80 |

| C4' | 80 - 85 | 85 - 90 |

| C5' | 60 - 65 | 62 - 68 |

| Bases | ||

| Purines (A, G) | ||

| C2 | 152 - 156 | 151 - 155 |

| C4 | 148 - 152 | 149 - 153 |

| C5 | 116 - 120 | 118 - 122 |

| C6 | 155 - 159 | 150 - 154 |

| C8 | 138 - 142 | 136 - 140 |

| Pyrimidines (C, U, T) | ||

| C2 | 155 - 159 | 155 - 159 |

| C4 | 165 - 169 | 163 - 167 |

| C5 | 95 - 100 | 96 - 101 |

| C6 | 140 - 144 | 135 - 139 |

| C5-CH₃ (T) | - | 11 - 14 |

Note: These are approximate chemical shift ranges and can be influenced by various factors.

Conclusion

The use of ¹³C labeled phosphoramidites for the site-specific isotopic enrichment of nucleic acids has become an indispensable tool for modern NMR spectroscopy. This technique provides researchers with the ability to dissect complex NMR spectra, probe the intricate dynamics of nucleic acids, and characterize their interactions with other molecules in atomic detail. As the complexity of the biological questions being addressed continues to grow, the demand for sophisticated and precise labeling strategies will undoubtedly increase, further solidifying the central role of ¹³C labeled phosphoramidites in the fields of structural biology, chemical biology, and drug discovery.

References

A Technical Guide to the Principle of Solid-Phase Synthesis with ¹³C Labeled Phosphoramidites

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling of oligonucleotides using ¹³C labeled phosphoramidites is a powerful technique for elucidating the structure, dynamics, and interactions of nucleic acids at an atomic level.[1][2] The site-specific incorporation of carbon-13 into DNA and RNA sequences provides an invaluable tool for a range of biophysical studies, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2] This guide provides an in-depth overview of the core principles, experimental protocols, and applications of this technology in research and drug development.

Core Principles of Solid-Phase Synthesis with ¹³C Labeled Phosphoramidites

The chemical synthesis of oligonucleotides via the phosphoramidite method allows for the precise, position-specific introduction of isotopically labeled nucleosides into a growing DNA or RNA chain.[1][2] This level of control is a significant advantage over enzymatic methods, which are generally more suited for uniform labeling.[1][2] The ability to introduce ¹³C labels at specific sites simplifies complex NMR spectra, helps resolve resonance assignment ambiguities, and enables the study of local conformational dynamics that are critical for understanding biological function and drug interactions.[1][3]

Solid-phase synthesis is a cyclical process involving four main chemical steps: deblocking, coupling, capping, and oxidation.[1][4] When introducing a ¹³C-labeled nucleotide, a phosphoramidite building block containing the desired isotope is used during the coupling step at the appropriate position in the sequence.[1]

The key components in this process are the phosphoramidite monomers, which are nucleosides with several key protecting groups to ensure specific and efficient bond formation:

-

A 5'-hydroxyl protecting group , typically a dimethoxytrityl (DMT) group, which is removed at the beginning of each cycle to allow the addition of the next nucleotide.

-

A 3'-phosphoramidite group , which reacts with the 5'-hydroxyl of the growing oligonucleotide chain.

-

Protecting groups on the exocyclic amines of the nucleobases (A, C, and G) to prevent side reactions.[4]

-

A 2'-hydroxyl protecting group (for RNA synthesis) to prevent branching. Common protecting groups include tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM).[3][5]

The ¹³C label can be incorporated into various positions of the nucleoside, such as the nucleobase or the ribose sugar, allowing for targeted studies of specific structural or dynamic features.[5][6][7][8]

Experimental Protocols

Synthesis of ¹³C-Labeled Phosphoramidites

The synthesis of ¹³C-labeled phosphoramidites is a prerequisite for their use in solid-phase synthesis. These are often synthesized through multi-step chemical processes starting from commercially available ¹³C-labeled precursors. For example, 6-¹³C-modified pyrimidine and 8-¹³C purine DNA phosphoramidites can be synthesized for incorporation into DNA.[6] Similarly, ¹³C₅-ribose-labeled ribonucleoside phosphoramidites can be prepared from ¹³C₆-labeled D-glucose for RNA synthesis.[5]

Detailed Methodology for Solid-Phase Oligonucleotide Synthesis

The following protocol outlines the key steps for the automated solid-phase synthesis of an oligonucleotide incorporating a ¹³C-labeled phosphoramidite.

Materials and Reagents:

-

Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.

-

Standard and ¹³C-labeled nucleoside phosphoramidites (0.1 M in anhydrous acetonitrile).

-

Activator solution (e.g., 5-benzylthio-1H-tetrazole, 0.25 M in anhydrous acetonitrile).

-

Deblocking agent (e.g., trichloroacetic acid in dichloromethane).

-

Capping solution (e.g., acetic anhydride and N-methylimidazole).

-

Oxidizing solution (e.g., iodine in water/pyridine).

-

Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine).

-

Buffers for purification (e.g., HPLC-grade acetonitrile and triethylammonium acetate).

Procedure:

-

Synthesizer Setup: Load the solid support column, phosphoramidites (both standard and ¹³C-labeled), and all necessary reagents onto an automated DNA/RNA synthesizer.

-

Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer, specifying the cycle at which the ¹³C-labeled phosphoramidite is to be introduced.

-

Synthesis Cycle (repeated for each nucleotide):

-

De-blocking: The 5'-DMT protecting group is removed from the nucleoside on the solid support by washing with the deblocking agent.[1]

-

Coupling: The ¹³C-labeled or standard phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[4] High coupling yields are crucial for the synthesis of long oligonucleotides.[6]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.[4]

-

-

Cleavage and Deprotection: After the final cycle, the synthesized oligonucleotide is cleaved from the solid support, and all protecting groups (from the bases and the phosphate backbone) are removed by incubation with the cleavage and deprotection solution.[4]

-

Purification: The crude oligonucleotide is purified, typically by High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE), to isolate the full-length product.

-

Analysis: The purity and identity of the final ¹³C-labeled oligonucleotide are confirmed by methods such as mass spectrometry and NMR.

Data Presentation

Quantitative data from solid-phase synthesis of ¹³C-labeled oligonucleotides is crucial for assessing the efficiency and success of the process.

| Parameter | Typical Value/Range | Reference |

| Coupling Yield | >98% | [6] |

| Synthesized DNA Length | 20 - 55 nucleotides | [6] |

| Synthesized RNA Length | Up to 40 nucleotides | [3] |

| Number of ¹³C Labels | 1 to 14 | [6] |

Applications in Research and Drug Development

The site-specific incorporation of ¹³C labels into oligonucleotides has significant applications, particularly in:

-

NMR Spectroscopy: ¹³C-labeled oligonucleotides are instrumental for NMR studies to determine the three-dimensional structure and dynamics of DNA and RNA.[6][9] The labels help to overcome spectral overlap, a common challenge in NMR of large biomolecules.[9] This is critical for understanding mechanisms of action and for rational drug design.

-

Drug-Target Interaction Studies: Labeled oligonucleotides can be used to probe the interactions between a nucleic acid and a potential drug molecule.[1] NMR can be used to identify the binding site and characterize the conformational changes that occur upon binding.

-

Diagnostic Tools: Custom-designed nucleotide probes with isotopic labels can be used in advanced molecular diagnostic assays for the precise detection of genetic mutations or biomarkers.[10]

Visualizations

Logical Workflow of Solid-Phase Synthesis

Caption: Workflow of solid-phase oligonucleotide synthesis with ¹³C labeled phosphoramidites.

Application in Drug-Target Interaction Studies

Caption: Logical workflow for studying drug-oligonucleotide interactions using ¹³C labeling.

References

- 1. benchchem.com [benchchem.com]

- 2. Oligonucleotide Synthesis Materials | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. researchgate.net [researchgate.net]

- 4. atdbio.com [atdbio.com]

- 5. Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of isotopically labeled D-[1'-13C]ribonucleoside phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Beyond the Basics: Specialized Applications of Nucleoside Phosphoramidite Chemistry - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]

Unveiling the Molecular World of Oligonucleotides: A Technical Guide to Stable Isotope Labeling

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling (SIL) has emerged as an indispensable tool in oligonucleotide research, providing unprecedented insights into their structure, dynamics, metabolism, and interactions. By replacing atoms with their heavier, non-radioactive isotopes (e.g., 2H, 13C, 15N), researchers can "tag" and trace these molecules in complex biological systems. This in-depth technical guide explores the core applications of SIL in oligonucleotide research, offering detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.

Core Applications of Stable Isotope Labeling in Oligonucleotide Research

The versatility of stable isotope labeling has led to its widespread adoption across various domains of oligonucleotide research, from fundamental structural biology to the development of novel therapeutics.

Elucidating Structure and Dynamics with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of oligonucleotides in solution at an atomic level. However, for larger RNA and DNA molecules, spectral overlap can become a significant challenge. The incorporation of stable isotopes, such as 13C and 15N, helps to overcome this limitation by enabling the use of multi-dimensional heteronuclear NMR experiments, which disperses signals into additional dimensions, thereby improving resolution.

Key applications in NMR include:

-

Structure Determination: Isotopic labeling is crucial for resolving resonance assignments in complex spectra, a critical step in determining the high-resolution 3D structure of oligonucleotides and their complexes with proteins or other molecules.

-

Studying Dynamics: Site-specific labeling can be used to probe local conformational dynamics, providing insights into how these molecules function and interact.

-

Investigating Molecular Interactions: By labeling one component of a complex (e.g., the oligonucleotide) and leaving the other unlabeled, researchers can use isotope-edited or filtered NMR experiments to specifically observe the labeled molecule and characterize its interaction with its binding partner.

Precise Quantification and Metabolic Analysis using Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive and specific technique for the analysis of oligonucleotides. When combined with stable isotope labeling, it becomes a powerful tool for absolute quantification and metabolic studies.

Quantitative Analysis (Pharmacokinetics and Biodistribution): In drug development, accurately quantifying the concentration of oligonucleotide therapeutics in biological matrices (e.g., plasma, tissue) is essential for pharmacokinetic (PK) and toxicokinetic (TK) studies. Isotope dilution mass spectrometry, which utilizes a stable isotope-labeled version of the analyte as an internal standard (SIL-IS), is the gold standard for this application. The SIL-IS is chemically identical to the analyte, ensuring that it behaves the same way during sample preparation and analysis, which corrects for matrix effects and leads to highly accurate and precise quantification.

Metabolism Studies: Stable isotope labeling can be used to trace the metabolic fate of oligonucleotides in vitro and in vivo. By introducing labeled nucleotides into cells or organisms, researchers can monitor their incorporation into newly synthesized DNA and RNA, as well as their degradation pathways. This is crucial for understanding the stability of oligonucleotide therapeutics and identifying their metabolites.

Advancing Drug Discovery and Development

Stable isotope labeling plays a pivotal role in the discovery and development of oligonucleotide-based therapeutics, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).

Key applications in drug development include:

-

Target Engagement and Mechanism of Action: Labeled oligonucleotides can be used to study their binding to target mRNA or proteins, helping to elucidate their mechanism of action.

-

Pharmacokinetic and Safety Evaluation: As mentioned previously, SIL-MS is critical for the preclinical and clinical evaluation of the absorption, distribution, metabolism, and excretion (ADME) and toxicity of oligonucleotide drug candidates.

-

In Vivo Imaging: While more common with radioactive isotopes, stable isotopes can also be used in certain imaging applications to visualize the distribution of oligonucleotides in vivo.

Methodologies for Stable Isotope Labeling of Oligonucleotides

There are two primary strategies for introducing stable isotopes into oligonucleotides: chemical synthesis and enzymatic synthesis.

Chemical Synthesis: The Power of Phosphoramidite Chemistry

Solid-phase chemical synthesis using phosphoramidite chemistry is the method of choice for the site-specific incorporation of stable isotopes into oligonucleotides. This technique allows for the precise placement of a labeled nucleotide at any desired position within the sequence.

The process involves a cyclical four-step reaction: de-blocking, coupling, capping, and oxidation. To introduce a labeled nucleotide, a phosphoramidite building block containing the desired isotope is used during the coupling step.

Enzymatic Synthesis: Leveraging Biological Machinery

Enzymatic synthesis is ideal for the uniform labeling of oligonucleotides. This approach utilizes polymerases (e.g., T7 RNA polymerase for RNA, DNA polymerase for DNA) to incorporate labeled nucleoside triphosphates (NTPs) into a growing nucleic acid chain using a DNA template.

Quantitative Data in Stable Isotope Labeling

The following tables summarize key quantitative data relevant to the application of stable isotope labeling in oligonucleotide research.

Table 1: Common Stable Isotopes and Their Mass Shifts

| Isotope | Natural Abundance (%) | Mass Increase (Da) per Atom |

| 2H (Deuterium) | 0.015 | ~1.006 |

| 13C | 1.1 | ~1.003 |

| 15N | 0.37 | ~0.997 |

| 18O | 0.20 | ~2.004 |

| 34S | 4.21 | ~1.996 |

Table 2: Typical Performance of Analytical Methods for Oligonucleotide Quantification

| Analytical Method | Typical Lower Limit of Quantification (LLOQ) | Key Advantages |

| LC-MS/MS | 1-10 ng/mL in biological matrices | High specificity, can distinguish metabolites |

| Hybridization LC-MS | ~0.5 ng/mL | Combines specificity of hybridization with MS detection |

| Hybridization ELISA | ~1 ng/mL | High sensitivity, high throughput |

Table 3: Coupling Efficiency in Solid-Phase Synthesis

| Phosphoramidite Type | Typical Coupling Time | Typical Coupling Efficiency (%) |

| Unmodified DNA | ~30 seconds | >99% |

| Unmodified RNA | 3 minutes | ~98% |

| Labeled Phosphoramidites | 30 seconds - 15 minutes | 95% to >99% (can vary with label and position) |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Site-Specifically 13C-Labeled RNA Oligonucleotide

This protocol outlines the general steps for synthesizing an RNA oligonucleotide with a site-specific 13C label using an automated DNA/RNA synthesizer.

Materials:

-

Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.

-

Unlabeled RNA phosphoramidites (A, G, C, U) with appropriate 2'-OH and exocyclic amino protecting groups.

-

13C-labeled RNA phosphoramidite (e.g., 13C-Uridine phosphoramidite).

-

Anhydrous acetonitrile.

-

Activator solution (e.g., 5-ethylthio-1H-tetrazole).

-

Capping reagents (e.g., acetic anhydride and N-methylimidazole).

-

Oxidizing agent (e.g., iodine solution).

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

-

Cleavage and deprotection solution (e.g., a mixture of ammonia and methylamine).

Methodology:

-

Synthesizer Setup: Load the CPG support, phosphoramidites, and all necessary reagents onto the automated synthesizer.

-

Sequence Programming: Program the desired RNA sequence into the synthesizer's software, specifying the cycle at which the 13C-labeled phosphoramidite will be introduced.

-

Synthesis Initiation: Start the synthesis program. The synthesizer will perform the following steps for each cycle:

-

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.

-

Coupling: Addition of the next phosphoramidite (either labeled or unlabeled) to the 5'-OH group. The coupling time for the labeled phosphoramidite may need to be extended to ensure high efficiency.

-

Capping: Acetylation of any unreacted 5'-OH groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

-

-

Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by incubation in the cleavage and deprotection solution.

-

Purification: The crude oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

-

Analysis: The purity and identity of the final product are confirmed by mass spectrometry (e.g., ESI-MS) and UV spectroscopy. The incorporation of the 13C label will result in a predictable mass shift in the mass spectrum.

Protocol 2: Enzymatic Synthesis of a Uniformly 15N-Labeled RNA

This protocol describes the in vitro transcription of a uniformly 15N-labeled RNA molecule.

Materials:

-

Linearized plasmid DNA or a double-stranded DNA template containing the T7 promoter sequence followed by the sequence of the desired RNA.

-

Uniformly 15N-labeled ribonucleoside triphosphates (15N-ATP, 15N-GTP, 15N-CTP, 15N-UTP).

-

T7 RNA polymerase.

-

Transcription buffer (containing Tris-HCl, MgCl2, DTT, and spermidine).

-

RNase inhibitor.

-

DNase I.

-

Nuclease-free water.

Methodology:

-

Transcription Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the following components on ice:

-

Nuclease-free water to the final volume.

-

Transcription buffer.

-

15N-labeled rNTPs.

-

DNA template.

-

RNase inhibitor.

-

T7 RNA polymerase.

-

-

Incubation: Mix the reaction gently and incubate at 37°C for 2-4 hours.

-

Template Removal: Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

-

RNA Purification: Purify the transcribed RNA using a method such as denaturing PAGE, size-exclusion chromatography, or HPLC.

-

Desalting and Quantification: Desalt the purified RNA and quantify its concentration using UV absorbance at 260 nm.

-

Analysis: Confirm the integrity and purity of the labeled RNA by gel electrophoresis and its identity by mass spectrometry.

Logical Workflow for Drug-Target Interaction Studies

The following diagram illustrates the logical flow from the synthesis of a labeled oligonucleotide to its application in studying drug-target interactions.

Conclusion

Stable isotope labeling of oligonucleotides is a cornerstone technique in modern nucleic acid research and the development of oligonucleotide-based therapeutics. The ability to precisely introduce isotopic labels provides researchers with unparalleled insights into the structure, dynamics, and interactions of DNA and RNA. As analytical technologies such as NMR and mass spectrometry continue to advance, the applications of stable isotope labeling are expected to expand, further unraveling the complexities of the oligonucleotide world and paving the way for new diagnostic and therapeutic innovations.

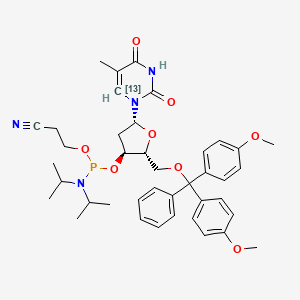

DMT-dT Phosphoramidite-¹³C chemical structure and properties.

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxythymidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-¹³C-phosphoramidite (DMT-dT Phosphoramidite-¹³C). This document is intended for researchers, scientists, and drug development professionals engaged in nucleic acid chemistry, structural biology, and the development of oligonucleotide-based therapeutics.

Chemical Structure and Properties

DMT-dT Phosphoramidite-¹³C is a stable isotope-labeled nucleoside phosphoramidite used in the chemical synthesis of DNA. The incorporation of a Carbon-13 (¹³C) isotope provides a powerful tool for a range of biophysical studies, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The ¹³C label is strategically placed at the C6 position of the thymine base, as indicated by its SMILES representation.

Chemical Structure:

The core structure consists of a 2'-deoxythymidine nucleoside where the 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, and the 3'-hydroxyl group is functionalized with a reactive phosphoramidite moiety. The phosphoramidite group is protected by a 2-cyanoethyl group.

Physicochemical Properties:

The physicochemical properties of DMT-dT Phosphoramidite-¹³C are nearly identical to its non-labeled counterpart, with a minor increase in molecular weight due to the ¹³C isotope.

| Property | Value | Reference |

| Molecular Formula | C₃₉¹³CH₄₉N₄O₈P | [1][2] |

| Molecular Weight | 745.81 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in acetonitrile, DMSO | [3] |

| Stability | Stable at -20°C under dry conditions | [3] |

| Purity (HPLC) | ≥98% | |

| ¹³C Isotopic Purity | Typically ≥99% |

Experimental Protocols

The primary application of DMT-dT Phosphoramidite-¹³C is in the solid-phase synthesis of DNA oligonucleotides. The synthesis follows the well-established phosphoramidite chemistry cycle.

Materials:

-

DMT-dT Phosphoramidite-¹³C

-

Unlabeled DNA phosphoramidites (A, C, G, T)

-

Solid support (e.g., CPG) functionalized with the initial nucleoside

-

Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole in acetonitrile)

-

Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

-

Capping solution A (Acetic anhydride/THF/Lutidine)

-

Capping solution B (N-Methylimidazole/THF)

-

Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)

-

Anhydrous acetonitrile

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

Protocol for Automated Oligonucleotide Synthesis:

-

Preparation: Dissolve DMT-dT Phosphoramidite-¹³C and other phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install the phosphoramidite solutions, solid support column, and all other reagents on an automated DNA synthesizer.

-

Synthesis Cycle: The synthesis is a cyclical process, with each cycle incorporating one nucleotide. To incorporate the ¹³C-labeled thymidine at a specific position, the synthesizer is programmed to deliver the DMT-dT Phosphoramidite-¹³C solution during the corresponding coupling step. The four main steps in each cycle are:

-

Deblocking: The 5'-DMT protecting group is removed from the nucleoside on the solid support by treatment with the deblocking solution.

-

Coupling: The DMT-dT Phosphoramidite-¹³C is activated by the activator and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.

-

-

Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the bases and the phosphate backbone) are removed by incubation with the cleavage and deprotection solution.

-

Purification: The crude oligonucleotide is purified, typically by HPLC or PAGE, to isolate the full-length product.

References

An In-depth Technical Guide to Phosphoramidite Chemistry for DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology and drug development, enabling applications from PCR primers and gene synthesis to antisense therapeutics and diagnostic probes. The phosphoramidite method, first introduced in the early 1980s, remains the gold standard for DNA synthesis due to its high efficiency and amenability to automation.[1][2][3] This in-depth guide provides a detailed overview of the chemistry, experimental protocols, and critical parameters involved in solid-phase oligonucleotide synthesis using phosphoramidite building blocks.

Core Principles of Phosphoramidite Chemistry

Solid-phase phosphoramidite chemistry involves the sequential addition of nucleotide residues to a growing DNA chain that is covalently attached to a solid support, typically controlled pore glass (CPG).[4] The synthesis proceeds in the 3' to 5' direction, opposite to the direction of enzymatic DNA synthesis in vivo.[5] The process is a cyclical reaction with four main steps: deblocking (detritylation), coupling, capping, and oxidation.[2][3] Each cycle results in the addition of a single nucleotide.

A key feature of this methodology is the use of protecting groups on the phosphoramidite monomers to prevent unwanted side reactions.[3] These protecting groups are selectively removed at specific steps during the synthesis cycle and at the end of the entire synthesis.

The Synthesis Cycle: A Step-by-Step Workflow

The automated synthesis of DNA via phosphoramidite chemistry is a highly optimized process. The following diagram illustrates the cyclical workflow for the addition of a single nucleotide.

References

The Precision of Probing: A Technical Guide to Site-Specific ¹³C Labeling in DNA/RNA Studies

For researchers, scientists, and drug development professionals, understanding the intricate dance of nucleic acids is paramount. Site-specific ¹³C labeling has emerged as a powerful tool, offering unprecedented resolution into the structure, dynamics, and interactions of DNA and RNA. This guide provides an in-depth exploration of the benefits of this technique, supported by quantitative data, detailed experimental protocols, and visual workflows to illuminate the core concepts.

The strategic incorporation of the stable isotope carbon-13 (¹³C) at specific atomic positions within DNA and RNA molecules provides a subtle yet powerful handle for sophisticated analytical techniques. This approach circumvents the inherent limitations of studying unlabeled nucleic acids, where spectral overlap and ambiguity can obscure critical molecular details. By introducing a ¹³C "tag," researchers can selectively observe and quantify a range of molecular behaviors, from subtle conformational changes to the precise binding interfaces of drug candidates.

Unlocking Molecular Insights: The Core Benefits

The primary advantages of site-specific ¹³C labeling lie in its ability to enhance the capabilities of two key analytical methods: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In the realm of NMR spectroscopy, site-specific ¹³C labeling:

-

Resolves Spectral Ambiguity: The crowded spectral landscape of nucleic acids, particularly larger molecules, often leads to overlapping signals that are difficult to assign. Introducing a ¹³C label at a specific nucleotide allows for the unambiguous assignment of NMR resonances, providing a clear window into the local environment of that residue.[1]

-

Facilitates Structural Determination: By providing clear, assignable signals, ¹³C labeling is instrumental in determining the three-dimensional structures of DNA and RNA and their complexes with proteins or small molecules. This is crucial for understanding their biological function and for rational drug design.

-

Enables the Study of Molecular Dynamics: The relaxation properties of ¹³C nuclei are sensitive to molecular motions. Site-specific labels allow researchers to probe the dynamics at specific locations within a nucleic acid, revealing insights into conformational changes, folding pathways, and the mechanisms of interaction with other molecules.[2]

For mass spectrometry, particularly in the context of Stable Isotope Probing (SIP), ¹³C labeling:

-

Identifies Metabolically Active Organisms: In complex microbial communities, DNA-SIP with ¹³C-labeled substrates allows researchers to identify which organisms are actively consuming a specific carbon source. This is achieved by separating the "heavier" ¹³C-labeled DNA from the unlabeled DNA via density gradient ultracentrifugation.[3]

-

Provides Quantitative Insights into Isotopic Enrichment: Advanced mass spectrometry techniques can precisely quantify the level of ¹³C incorporation into DNA or RNA. This quantitative data is essential for understanding metabolic rates and the flow of carbon through microbial food webs.[4][5]

Quantitative Data at a Glance

The impact of ¹³C labeling is most evident when comparing key analytical parameters between labeled and unlabeled nucleic acids. The following tables summarize representative quantitative data.

Table 1: Representative ¹³C Chemical Shift Ranges in Nucleic Acids. This table provides typical chemical shift ranges for various carbon atoms within the purine and pyrimidine bases and the ribose sugar, which are foundational for interpreting NMR spectra of ¹³C-labeled nucleic acids.

| Carbon Position | Chemical Shift Range (ppm) |

| Purine (A, G) | |

| C2 | 150 - 155 |

| C4 | 148 - 152 |

| C5 | 115 - 120 |

| C6 | 155 - 160 |

| C8 | 135 - 140 |

| Pyrimidine (C, U, T) | |

| C2 | 155 - 165 |

| C4 | 165 - 175 |

| C5 | 95 - 110 |

| C6 | 140 - 145 |

| Ribose/Deoxyribose | |

| C1' | 85 - 95 |

| C2' | 70 - 80 |

| C3' | 70 - 85 |

| C4' | 80 - 90 |

| C5' | 60 - 70 |

Note: Chemical shifts can vary depending on the local chemical environment and the specific nucleic acid structure.[6][7][8][9]

Table 2: Quantification of ¹³C Enrichment in DNA via UHPLC-MS/MS. This table illustrates the quantitative data obtained from a DNA-SIP experiment, showing the increase in ¹³C atom percent in DNA fractions with increasing buoyant density after ultracentrifugation of DNA from a culture incubated with a ¹³C-labeled substrate.

| Density Gradient Fraction | Buoyant Density (g/mL) | Atom % ¹³C in DNA |

| Light | 1.705 - 1.715 | 1.2 (Natural Abundance) |

| Intermediate | 1.716 - 1.726 | 25.8 |

| Heavy | 1.727 - 1.735 | 52.3 |

| Very Heavy | 1.736 - 1.745 | 78.9 |

Data is illustrative and based on typical results from DNA-SIP experiments.[4][5][10]

Illuminating the Process: Experimental Workflows

Visualizing the complex workflows involved in ¹³C labeling studies is crucial for understanding the practical application of these techniques. The following diagrams, created using the DOT language, outline the key steps in two major applications.

This workflow illustrates the key stages of a DNA-SIP experiment, from incubating an environmental sample with a ¹³C-labeled substrate to the final identification of the microorganisms that have incorporated the label into their DNA.

This diagram outlines the process of generating a site-specifically ¹³C-labeled RNA molecule and its subsequent analysis by NMR spectroscopy to gain structural and dynamic insights.

In-Depth Methodologies: Key Experimental Protocols

The successful application of ¹³C labeling hinges on robust experimental protocols. Below are detailed methodologies for the key steps.

Protocol 1: Chemical Synthesis of 6-¹³C-Pyrimidine and 8-¹³C-Purine DNA Phosphoramidites

This protocol provides a general overview of the chemical synthesis of ¹³C-labeled DNA building blocks for solid-phase synthesis.

Materials:

-

¹³C-labeled precursors (e.g., ¹³C-potassium cyanide, ¹³C-formic acid)

-

Appropriate pyrimidine or purine starting materials

-

Protecting group reagents (e.g., DMT-Cl, TBDMS-Cl)

-

Phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite)

-

Anhydrous solvents (e.g., pyridine, dichloromethane)

-

Chromatography supplies (silica gel)

Procedure:

-

Introduction of the ¹³C Label: The ¹³C isotope is introduced into the pyrimidine or purine ring system through a series of organic reactions using the ¹³C-labeled precursor. The specific reaction pathway depends on the desired labeling position.[2]

-

Glycosylation: The ¹³C-labeled nucleobase is then coupled to a protected deoxyribose sugar to form the nucleoside.

-

Protection of Hydroxyl Groups: The 5' and 3' hydroxyl groups of the deoxyribose are protected to prevent unwanted side reactions during subsequent steps. The 5'-hydroxyl is typically protected with a dimethoxytrityl (DMT) group.

-

Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent to introduce the phosphoramidite moiety, which is the reactive group required for solid-phase DNA synthesis.

-

Purification: The final ¹³C-labeled phosphoramidite is purified using column chromatography to ensure high purity for oligonucleotide synthesis.[2]

Protocol 2: In Vitro Transcription of Site-Specifically ¹³C-Labeled RNA

This protocol describes the enzymatic synthesis of RNA containing ¹³C-labeled nucleotides using T7 RNA polymerase.

Materials:

-

Linearized DNA template containing a T7 promoter

-

T7 RNA polymerase

-

Unlabeled ribonucleoside triphosphates (ATP, GTP, CTP, UTP)

-

¹³C-labeled ribonucleoside triphosphate (e.g., ¹³C-UTP)

-

Transcription buffer (containing MgCl₂, DTT, spermidine)

-

RNase inhibitor

-

DNase I (RNase-free)

-

Purification supplies (e.g., denaturing polyacrylamide gel, HPLC column)

Procedure:

-

Transcription Reaction Setup: The transcription reaction is assembled by combining the DNA template, T7 RNA polymerase, transcription buffer, RNase inhibitor, and a mixture of labeled and unlabeled rNTPs. The ratio of labeled to unlabeled rNTPs will determine the efficiency of incorporation.[11][12][13][14][15][16]

-

Incubation: The reaction mixture is incubated at 37°C for 2-4 hours to allow for RNA synthesis.

-

Template Removal: After transcription, the DNA template is removed by digestion with DNase I.[11][15]

-

RNA Purification: The synthesized ¹³C-labeled RNA is purified from the reaction mixture using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to isolate the full-length product.[17]

-

RNA Folding: The purified RNA is then folded into its active conformation by heating and slow cooling in an appropriate buffer.

Protocol 3: Quantitative Analysis of ¹³C-Labeled DNA by UHPLC-MS/MS

This protocol details a sensitive method for quantifying ¹³C enrichment in DNA samples.[4]

Materials:

-

¹³C-labeled DNA sample

-

Formic acid (88%)

-

UHPLC system coupled to a tandem mass spectrometer (MS/MS)

-

C18 reverse-phase column

-

Mobile phases (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)

-

Nucleobase standards (A, G, C, T)

Procedure:

-

DNA Hydrolysis: The DNA sample is hydrolyzed to its constituent nucleobases by heating in formic acid.[4]

-

UHPLC Separation: The hydrolyzed sample is injected onto the UHPLC system, and the nucleobases are separated on the C18 column using a gradient of the mobile phases.

-

MS/MS Detection: The eluting nucleobases are introduced into the mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the different isotopologues (e.g., ¹²C-adenine, ¹³C₁-adenine, etc.) of each nucleobase.[18]

-

Data Analysis: The peak areas for each isotopologue are integrated, and the atom percent ¹³C is calculated based on the relative abundance of the ¹³C-containing ions compared to the total ion count for that nucleobase.[4][18]

Conclusion

Site-specific ¹³C labeling has revolutionized the study of DNA and RNA, providing researchers with an indispensable tool to dissect their structure, dynamics, and interactions with unprecedented detail. The ability to resolve spectral complexity in NMR and to track metabolic processes with mass spectrometry has opened new avenues for fundamental research and drug discovery. As labeling techniques and analytical instrumentation continue to advance, the precision of probing the intricate world of nucleic acids will only increase, promising even deeper insights into the molecules that underpin life itself.

References

- 1. Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stable-isotope probing - Wikipedia [en.wikipedia.org]

- 4. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. researchgate.net [researchgate.net]

- 11. apexbt.com [apexbt.com]

- 12. bioneer.co.kr [bioneer.co.kr]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. apexbt.com [apexbt.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. In vitro transcription of guide RNAs [protocols.io]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

The Gatekeeper of Synthesis: An In-depth Guide to the DMT Protecting Group

In the precise world of chemical synthesis, particularly in the assembly of oligonucleotides and other complex molecules, the ability to selectively block and unblock reactive functional groups is paramount. Among the arsenal of protective groups available to chemists, the 4,4'-dimethoxytrityl (DMT) group stands out for its pivotal role, especially in the automated solid-phase synthesis of DNA and RNA. This technical guide provides a comprehensive overview of the DMT protecting group for researchers, scientists, and drug development professionals, detailing its mechanism, application, and the quantitative metrics that underscore its efficacy.

Core Function and Properties of the DMT Group

The primary role of the DMT group is to serve as a temporary "cap" for the 5'-hydroxyl group of a nucleoside. This protection is critical in the context of phosphoramidite-based oligonucleotide synthesis, which proceeds in the 3' to 5' direction. By blocking the 5'-hydroxyl, the DMT group ensures that the incoming phosphoramidite monomer exclusively reacts with the free 3'-hydroxyl of the growing oligonucleotide chain, thereby dictating the sequence-specific assembly of the polymer.

The effectiveness of the DMT group stems from a unique combination of chemical properties:

-

Steric Hindrance: The bulky nature of the DMT group provides substantial steric protection for the 5'-hydroxyl, preventing its unintended participation in side reactions.[1]

-

Acid Lability: The DMT ether linkage is stable under the neutral and basic conditions required for the coupling and oxidation steps of oligonucleotide synthesis. However, it is readily and quantitatively cleaved under mild acidic conditions, allowing for its timely removal to expose the 5'-hydroxyl for the next coupling cycle.[1]

-

Monitoring Capability: Upon cleavage with acid, the DMT group is released as a stable dimethoxytrityl cation. This cation imparts a vibrant orange color to the solution, with a strong absorbance maximum around 498 nm.[1][2] This colorimetric property provides a real-time, quantitative measure of the coupling efficiency at each step of the synthesis.[1][2]

The Phosphoramidite Synthesis Cycle: A Symphony of Protection and Deprotection

The role of the DMT group is best understood within the context of the cyclical phosphoramidite method for oligonucleotide synthesis. Each cycle, which results in the addition of a single nucleotide, can be broken down into four key steps:

-

Deprotection (Detritylation): The cycle begins with the removal of the 5'-DMT group from the solid-support-bound nucleoside (or the growing oligonucleotide chain). This is achieved by treating the support with a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. The liberated DMT cation is washed away, and its absorbance is measured to confirm the quantitative deprotection and assess the yield of the previous coupling step.

-

Coupling: The next phosphoramidite monomer, with its own 5'-DMT group intact, is activated with a weak acid, such as tetrazole or a derivative thereof. The activated phosphoramidite is then added to the reaction column, where it couples with the now-free 5'-hydroxyl of the support-bound nucleoside.

-

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would lead to the formation of "n-1" shortmer impurities, a capping step is performed. This is typically achieved by acetylation using a mixture of acetic anhydride and N-methylimidazole.

-

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphate triester. This is commonly accomplished using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.

Following oxidation, the cycle is repeated, beginning with the detritylation of the newly added nucleotide, until the desired oligonucleotide sequence is assembled.

Quantitative Analysis of DMT Protection and Deprotection

The efficiency of the DMT protection and deprotection steps is critical for the successful synthesis of long, high-purity oligonucleotides. The following tables summarize key quantitative data related to these processes.

| Parameter | Value/Condition | Source(s) |

| Monitoring Wavelength | 498 nm (for DMT cation) | [2] |

| Typical Stepwise Yield | > 98% | [2] |

| Deprotection Reagent | 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane | [3] |

| Deprotection Time | Varies with acid and scale; typically short to minimize depurination | [3] |

Table 1: General Parameters for DMT Group in Oligonucleotide Synthesis

| Deprotection Reagent | Relative Rate of Depurination | Comments | Source(s) |

| 3% DCA in CH₂Cl₂ | Low | Slower detritylation rate compared to TCA, but significantly lower risk of depurination. | [4][5] |

| 15% DCA in CH₂Cl₂ | Moderate | Faster detritylation than 3% DCA, but with a corresponding increase in the rate of depurination. | [4][5] |

| 3% TCA in CH₂Cl₂ | High | Rapid detritylation, but carries a higher risk of depurination, especially for longer oligonucleotides. | [4][5] |

Table 2: Comparison of Depurination Rates with Different Detritylation Reagents

Experimental Protocols

The following are representative protocols for the protection of a nucleoside with a DMT group and the subsequent deprotection of an oligonucleotide.

Protocol 1: 5'-O-DMT Protection of Thymidine

Objective: To selectively protect the 5'-hydroxyl group of thymidine with a DMT group.

Materials:

-

Thymidine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Anhydrous pyridine

-

Stirring apparatus

-

Reaction flask

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes, triethylamine)

Procedure:

-

Dissolve thymidine in anhydrous pyridine in a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add 1.1 equivalents of DMT-Cl to the solution in portions while stirring at room temperature.

-

Monitor the reaction progress by TLC. The product, 5'-O-DMT-thymidine, will have a higher Rf value than the starting thymidine.

-

Once the reaction is complete, quench the reaction by adding a small amount of methanol.

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes with a small percentage of triethylamine to prevent detritylation on the silica gel).

-

Collect the fractions containing the desired product, combine them, and evaporate the solvent to yield 5'-O-DMT-thymidine as a white foam.

Protocol 2: Manual Detritylation of a DMT-on Oligonucleotide

Objective: To remove the 5'-DMT protecting group from a purified oligonucleotide.

Materials:

-

DMT-on oligonucleotide (dried)

-

80% aqueous acetic acid

-

Microcentrifuge tubes

-

Vortex mixer

-

Lyophilizer or vacuum concentrator

Procedure:

-

Place the dried DMT-on oligonucleotide in a microcentrifuge tube.

-

Add a sufficient volume of 80% aqueous acetic acid to dissolve the oligonucleotide completely (e.g., 200-500 µL).[2]

-

Vortex the mixture and let it stand at room temperature for 15-30 minutes. The solution should not turn orange as the aqueous environment will quench the DMT cation to the colorless tritanol.[2]

-

After the detritylation is complete, the acetic acid can be removed by lyophilization or vacuum concentration.

-

The resulting DMT-free oligonucleotide can be redissolved in water or a suitable buffer for downstream applications.

Visualizing the Chemistry of DMT

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and workflows involving the DMT group.

Caption: DMT Protection of a Nucleoside.

References

- 1. benchchem.com [benchchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to ¹³C Enrichment Strategies for Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core strategies for enriching oligonucleotides with carbon-13 (¹³C), a stable isotope crucial for advanced analytical studies. The incorporation of ¹³C labels into DNA and RNA oligonucleotides is a powerful tool, primarily for nuclear magnetic resonance (NMR) and mass spectrometry (MS), enabling detailed investigations into their structure, dynamics, and interactions. This guide covers the primary methodologies for ¹³C labeling, including chemical synthesis, enzymatic methods, and chemo-enzymatic approaches, offering detailed experimental protocols, quantitative comparisons, and visual workflows to aid researchers in selecting and implementing the most suitable strategy for their specific needs.

Introduction to ¹³C Enrichment of Oligonucleotides

Stable isotope labeling of oligonucleotides with ¹³C provides an invaluable means to overcome the inherent challenges in studying these complex biomolecules. In NMR spectroscopy, ¹³C enrichment enhances spectral resolution and allows for the application of advanced techniques to elucidate three-dimensional structures and dynamic processes, such as conformational changes and ligand binding. In mass spectrometry, ¹³C labeling can be used as a quantitative internal standard for accurate concentration measurements. The choice of enrichment strategy depends on several factors, including the desired labeling pattern (uniform or site-specific), the length of the oligonucleotide, the required yield, and budgetary constraints.

Core Enrichment Strategies: A Comparative Overview

There are two primary approaches to introduce ¹³C isotopes into oligonucleotides: chemical synthesis and enzymatic synthesis . A hybrid chemo-enzymatic approach combines the strengths of both methods to produce labeled precursors.

-

Chemical Synthesis: This bottom-up approach utilizes ¹³C-labeled phosphoramidite building blocks in standard solid-phase oligonucleotide synthesis. Its main advantage is the ability to introduce labels at specific, predefined positions within the oligonucleotide sequence. This site-specific labeling is particularly useful for studying localized structural features or interactions.

-

Enzymatic Synthesis: This method employs enzymes, such as DNA or RNA polymerases, to incorporate ¹³C-labeled deoxynucleoside triphosphates (dNTPs) or nucleoside triphosphates (NTPs) into a growing oligonucleotide chain using a template. This strategy is ideal for achieving uniform labeling across the entire molecule.

-

Chemo-enzymatic Synthesis: This approach is often used to prepare the ¹³C-labeled nucleotide precursors (NTPs) for enzymatic synthesis. It combines chemical synthesis to create ¹³C-labeled ribose or nucleobases with enzymatic steps to assemble the final nucleotide. This method can be cost-effective for producing large quantities of labeled NTPs with specific labeling patterns.

Quantitative Data Summary

The following tables summarize key quantitative data associated with different ¹³C enrichment strategies, providing a basis for comparison.

Table 1: Comparison of ¹³C Enrichment Strategies

| Strategy | Labeling Pattern | Typical Yield | Purity | Key Advantages | Key Disadvantages |

| Chemical Synthesis | Site-specific | >95% coupling efficiency per step | >85% (HPLC purified)[1] | Precise label placement, suitable for modified oligonucleotides | Higher cost for long, uniformly labeled sequences; synthesis length limitations. |

| Enzymatic Synthesis (PCR) | Uniform | ~80% incorporation of labeled dNTPs[2][3] | >95% (PAGE purified) | Cost-effective for uniform labeling, can produce long oligonucleotides | Requires a DNA template, less control over site-specific labeling. |

| Enzymatic Synthesis (In Vitro Transcription) | Uniform | High (mg quantities) | >95% (PAGE/HPLC purified)[4] | High yields of RNA, suitable for uniform labeling | Requires a DNA template with a promoter, produces only RNA. |

| Chemo-enzymatic Synthesis (of NTPs) | Site-specific or uniform in precursor | Up to 90% for ATP/GTP[5][6][7] | High | Cost-effective for labeled NTP production, versatile labeling patterns | Multi-step process, requires enzyme purification. |

Table 2: Purity and Yield of Oligonucleotide Purification Methods

| Purification Method | Typical Purity | Typical Yield | Recommended For |

| Reverse-Phase HPLC (RP-HPLC) | >85%[1] | >56%[4] | Oligonucleotides <50 bases, modified oligonucleotides.[1] |

| Ion-Exchange HPLC (IE-HPLC) | 80-90% | Good | Oligonucleotides <40 bases, separation by charge.[1][8] |

| Polyacrylamide Gel Electrophoresis (PAGE) | >95%[8] | Lower than HPLC | Oligonucleotides >50 bases, high purity required.[1][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments in ¹³C enrichment of oligonucleotides.

Chemical Synthesis of a Site-Specifically ¹³C-Labeled RNA Oligonucleotide

This protocol outlines the general steps for solid-phase synthesis of an RNA oligonucleotide with a site-specifically incorporated ¹³C-labeled phosphoramidite.

Workflow Diagram:

Caption: Solid-phase synthesis workflow for ¹³C-labeled oligonucleotides.

Materials:

-

DNA/RNA synthesizer

-

Controlled pore glass (CPG) solid support functionalized with the initial nucleoside

-

Standard (unlabeled) phosphoramidites (A, C, G, U/T)

-

¹³C-labeled phosphoramidite (e.g., [6-¹³C]-Uridine phosphoramidite)

-

Activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole in acetonitrile)

-

Capping solutions (A and B)

-

Oxidizing solution (iodine in THF/water/pyridine)

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Anhydrous acetonitrile

-

Cleavage and deprotection reagents (e.g., AMA solution: aqueous ammonia/40% aqueous methylamine 1:1)

-

Triethylamine trihydrofluoride (TEA·3HF) for 2'-O-silyl deprotection (for RNA)

Protocol:

-

Synthesizer Setup: Load the solid support column, phosphoramidites, and all necessary reagents onto the automated synthesizer.

-

Synthesis Cycle: Program the synthesizer to perform the standard synthesis cycle for each nucleotide addition.

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside with the deblocking solution.

-

Coupling: The ¹³C-labeled phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling times for modified phosphoramidites may need to be extended.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated with the capping solutions to prevent the formation of deletion mutants.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.

-

-

Repeat: The cycle is repeated until the desired sequence is synthesized. For subsequent unlabeled nucleotides, the standard phosphoramidites are used.

-

Cleavage and Deprotection:

-

The solid support is treated with AMA solution at 65°C for 1.5 hours to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.

-

For RNA, a subsequent step with TEA·3HF is required to remove the 2'-O-silyl protecting groups.

-

-

Purification: The crude oligonucleotide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Column: C18 column.

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

-

Mobile Phase B: 0.1 M TEAA in acetonitrile/water (e.g., 50:50).

-

Gradient: A linear gradient from A to B is used to elute the oligonucleotide.

-